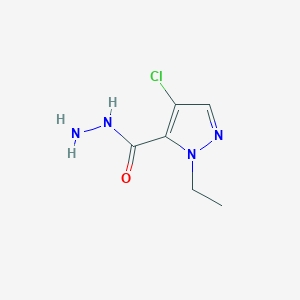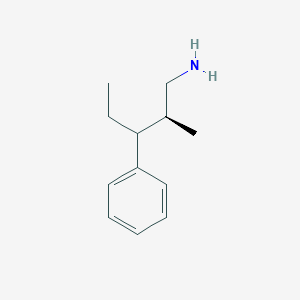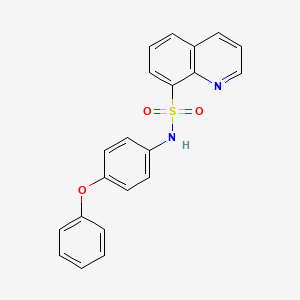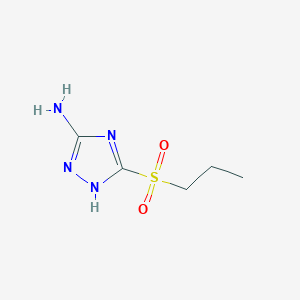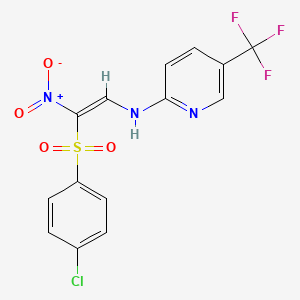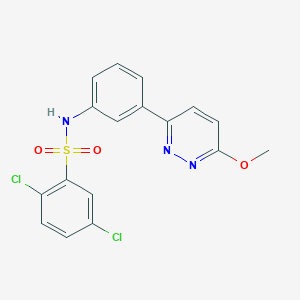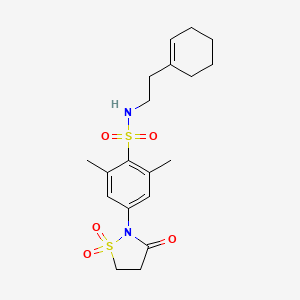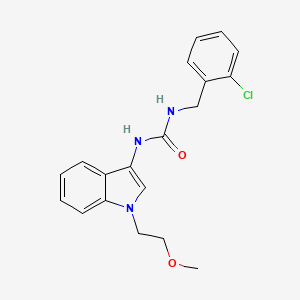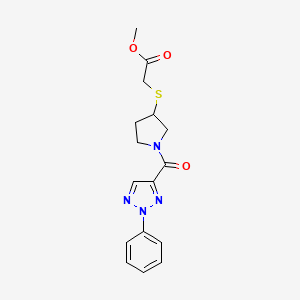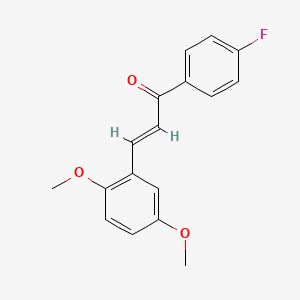
(2E)-3-(2,5-dimethoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(2,5-dimethoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one, also known as 25E-NBOH, is a synthetic psychedelic compound with hallucinogenic properties. It belongs to the 2C family of phenethylamines and is a derivative of the popular drug 2C-B. The chemical structure of 25E-NBOH is similar to other psychedelic compounds, such as LSD and psilocybin, and it has gained attention in recent years for its potential use in scientific research.
Aplicaciones Científicas De Investigación
Photophysical Properties and NLO Applications
Molecular Structure and Hyperpolarizability Analysis : A study by Najiya et al. (2014) on a structurally similar compound, "(E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one," highlighted its synthesis and analysis, including FT-IR, NBO analysis, and HOMO-LUMO studies. The research demonstrated the compound's significant hyperpolarizability, indicating potential applications in non-linear optics (NLO) due to its electron density transfer properties, comparable to standard NLO materials like urea (Najiya, Panicker, Sapnakumari, Narayana, Sarojini, & Van Alsenoy, 2014).
Fluorescent Molecular Probes : Diwu et al. (1997) synthesized fluorescent solvatochromic dyes, demonstrating the potential of dimethoxyphenyl compounds as ultrasensitive fluorescent probes for biological applications. This study underscores the ability of such compounds to act as molecular probes due to their strong solvent-dependent fluorescence (Diwu, Lu, Zhang, Klaubert, & Haugland, 1997).
Charge Transfer and Solvatochromic Shifts
Solvatochromic Shifts and Fluorescence : Asiri et al. (2017) investigated the solvatochromic properties of "(2E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one," a compound similar to the one . The study focused on dipole moments, fluorescence quantum yields, and the impact of solvent polarity on absorption and emission, demonstrating the compound's potential in photophysical studies and materials science (Asiri, Sobahi, Osman, & Khan, 2017).
Crystal Structure and Materials Science
Crystal Structures and Hirshfeld Surface Analysis : Salian et al. (2018) synthesized and characterized chalcone derivatives, including "(2E)-1-(4-Fluorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one," via Claisen-Schmidt condensation. The study detailed crystal structures, intermolecular interactions, and Hirshfeld surface analysis, offering insights into the material's structural stability and potential applications in material science and molecular engineering (Salian, Narayana, Sarojini, Mahesh, Byrappa, & Kumar, 2018).
Synthesis and Organic Chemistry Applications
Synthesis and NLO Properties of Novel Compounds : Research by Shruthi et al. (2017) on the synthesis of a novel organic NLO material illustrates the broader potential of compounds with similar structures for applications in optics. The study emphasizes the synthesis methodology, crystal growth, and the compound's transparency in the visible region, highlighting its NLO efficiency (Shruthi, Ravindrachary, Prasad, Guruswamy, & Hegde, 2017).
Propiedades
IUPAC Name |
(E)-3-(2,5-dimethoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FO3/c1-20-15-8-10-17(21-2)13(11-15)5-9-16(19)12-3-6-14(18)7-4-12/h3-11H,1-2H3/b9-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNEXAQQSIRHLFE-WEVVVXLNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=CC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C/C(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


